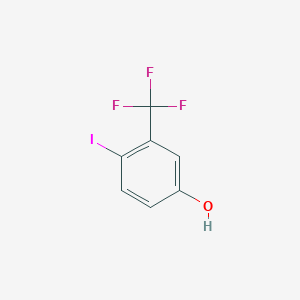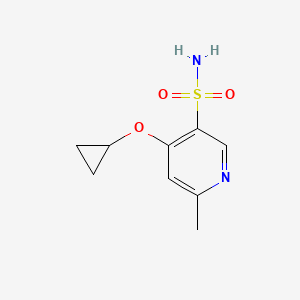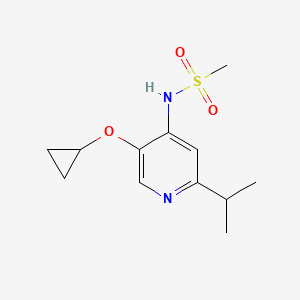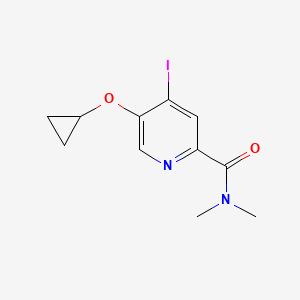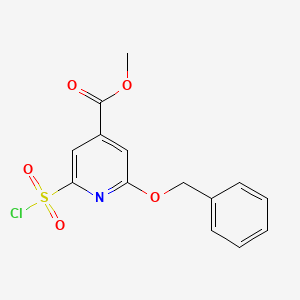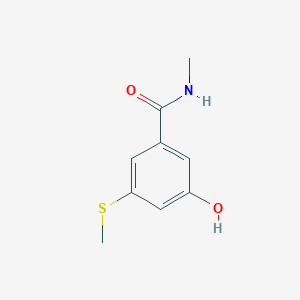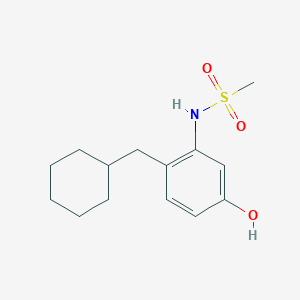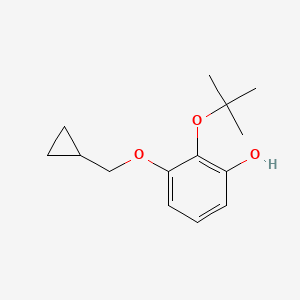
2-Tert-butoxy-3-(cyclopropylmethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropylmethoxy group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol typically involves multiple steps. One common method starts with para-chlorophenol as the raw material. The process includes phenohydroxy protection, Grignard reaction, etherification, and hydrolysis to remove the protection . Another method involves using phenylboronic acid and trimethyl borate to form the ester, which is then hydrolyzed to the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of catalysts and solvent-free conditions can enhance the efficiency and environmental compatibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: TBHP, Cu(I) catalyst
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Arylethanone derivatives
Reduction: Corresponding alcohols
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-3-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropylmethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various biological and chemical processes, making the compound valuable in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Contains a phenyl group and two hydroxyl groups attached to boron.
tert-Butyl ethers: Compounds with a tert-butyl group attached to an ether linkage.
Uniqueness: 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol is unique due to the combination of its tert-butoxy and cyclopropylmethoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13-11(15)5-4-6-12(13)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI-Schlüssel |
GZLUSCAOZTUXON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC=C1OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


